molecular formula C12H19NO2 B13994883 2,2'-[(2,5-Dimethylphenyl)imino]diethanol CAS No. 6629-52-3

2,2'-[(2,5-Dimethylphenyl)imino]diethanol

Cat. No.: B13994883
CAS No.: 6629-52-3
M. Wt: 209.28 g/mol
InChI Key: RMVDGRNSVZLQGX-UHFFFAOYSA-N
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Description

2,2’-[(2,5-Dimethylphenyl)imino]diethanol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a dimethylphenyl group attached to an imino group, which is further connected to two ethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,5-Dimethylphenyl)imino]diethanol typically involves the reaction of 2,5-dimethylaniline with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,2’-[(2,5-Dimethylphenyl)imino]diethanol may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,5-Dimethylphenyl)imino]diethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2,2’-[(2,5-Dimethylphenyl)imino]diethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-[(2,5-Dimethylphenyl)imino]diethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2,5-Dimethylphenyl)imino]diethanol is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

CAS No.

6629-52-3

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-2,5-dimethylanilino]ethanol

InChI

InChI=1S/C12H19NO2/c1-10-3-4-11(2)12(9-10)13(5-7-14)6-8-15/h3-4,9,14-15H,5-8H2,1-2H3

InChI Key

RMVDGRNSVZLQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CCO)CCO

Origin of Product

United States

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